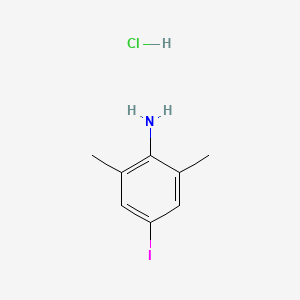

4-Iodo-2,6-dimethylaniline hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-iodo-2,6-dimethylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN.ClH/c1-5-3-7(9)4-6(2)8(5)10;/h3-4H,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJAHWCOSKIEGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30721594 | |

| Record name | 4-Iodo-2,6-dimethylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30721594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138385-59-8 | |

| Record name | 4-Iodo-2,6-dimethylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30721594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Cornerstone Intermediate in Modern Pharmaceutical Synthesis

An In-depth Technical Guide to the Synthesis of 4-Iodo-2,6-dimethylaniline Hydrochloride

4-Iodo-2,6-dimethylaniline, and its more stable hydrochloride salt, is a pivotal chemical intermediate in the fields of organic synthesis and pharmaceutical development.[1][2] Its structure, featuring a reactive iodine atom and a nucleophilic amino group on a sterically hindered benzene ring, makes it a versatile building block for constructing complex molecular architectures.[1] The primary significance of this compound lies in its role as a key precursor in the synthesis of Rilpivirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1.[3][4]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis of this compound. It moves beyond a simple recitation of steps to explore the underlying reaction mechanisms, the rationale for procedural choices, critical safety considerations, and a detailed, field-proven experimental protocol.

Synthetic Strategy & Mechanistic Insights: The Iodination of an Activated Aromatic System

The synthesis of 4-iodo-2,6-dimethylaniline is achieved through an electrophilic aromatic substitution (SEAr) reaction. This class of reaction is fundamental to aromatic chemistry, and its success hinges on the electronic properties of the starting material, 2,6-dimethylaniline.

The Role of Activating Groups

The amino group (-NH₂) is a powerful activating group due to its ability to donate its lone pair of electrons into the aromatic ring through resonance.[5] This donation significantly increases the electron density of the ring, particularly at the ortho and para positions, making it highly nucleophilic and susceptible to attack by an electrophile.[5][6] The two methyl groups (-CH₃) are also weakly activating and further enhance the electron density of the ring.

The combined electronic effects of the amino and methyl groups strongly favor substitution at the para position (C4), which is sterically unhindered and electronically enriched. The ortho positions relative to the powerful amino director are blocked by the methyl groups, thus leading to excellent regioselectivity for the desired 4-iodo product.

Choice of Iodinating Agent: A Balance of Reactivity and Safety

While various reagents can achieve iodination, the choice involves a critical balance between reactivity and safety.

-

Iodine Monochloride (ICl): This is a highly effective but hazardous fuming liquid that is often used in iodination protocols.[7] Its use requires stringent safety precautions due to its corrosive and toxic nature.[8][9][10][11][12]

-

Molecular Iodine (I₂): Iodine itself is the least reactive halogen in aromatic substitutions.[13] However, for a highly activated substrate like 2,6-dimethylaniline, it is sufficiently reactive to proceed efficiently.[7][14] Protocols utilizing molecular iodine are simpler, less hazardous, and more scalable, making it the preferred reagent for this synthesis.[7]

The reaction proceeds via the generation of an electrophilic iodine species that is attacked by the electron-rich aniline ring, as illustrated in the mechanism below.

Caption: Mechanism of electrophilic iodination on 2,6-dimethylaniline.

Detailed Experimental Protocol

This protocol details a scalable and reliable method for synthesizing 4-iodo-2,6-dimethylaniline, followed by its conversion to the hydrochloride salt. The initial procedure is adapted from highly successful methods using molecular iodine.[7][14][15]

Part A: Synthesis of 4-Iodo-2,6-dimethylaniline (Free Base)

Materials & Reagents

| Reagent/Material | Molecular Wt. ( g/mol ) | Quantity | Moles (mol) | Notes |

| 2,6-Dimethylaniline | 121.18 | 50.0 g | 0.413 | Limiting Reagent |

| Iodine (I₂) | 253.81 | 157.3 g | 0.620 | Use in a fume hood.[14] |

| 1,4-Dioxane | 88.11 | 400 mL | - | Solvent |

| Pyridine | 79.10 | 40 mL | - | Base/Catalyst |

| Sat. Sodium Thiosulfate (Na₂S₂O₃) | - | As needed | - | To quench excess iodine.[14][15] |

| Methylene Chloride (DCM) | 84.93 | ~300 mL | - | Extraction Solvent |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | Drying Agent |

Equipment

-

1 L three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure

-

Reaction Setup: In a well-ventilated fume hood, equip a 1 L three-necked round-bottom flask with a mechanical stirrer and a dropping funnel. Add 2,6-dimethylaniline (50.0 g), 1,4-dioxane (400 mL), and pyridine (40 mL) to the flask.[15]

-

Cooling: Cool the resulting solution to 0°C using an ice bath.

-

Iodine Addition: Slowly add solid molecular iodine (157.3 g) portion-wise to the stirred solution at 0°C. Maintain the temperature below 5°C during the addition.[15]

-

Reaction: Stir the reaction mixture vigorously at 0°C for 1 hour. After this period, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-2 hours.[7][15]

-

Quenching: Carefully add a saturated aqueous solution of sodium thiosulfate to the flask. Continue adding the thiosulfate solution until the characteristic dark color of iodine disappears, indicating that all excess iodine has been quenched.[14][15]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer twice with methylene chloride (~150 mL per extraction).[15]

-

Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-iodo-2,6-dimethylaniline as an oil or solid.[15] The crude product is often of high purity and can be used directly in the next step.[7]

Part B: Conversion to this compound

Materials & Reagents

| Reagent/Material | Notes |

| Crude 4-Iodo-2,6-dimethylaniline | From Part A |

| Diethyl Ether or Ethyl Acetate | Anhydrous |

| Hydrochloric Acid (HCl) | 2M solution in diethyl ether, or concentrated aqueous HCl |

Procedure

-

Dissolution: Dissolve the crude 4-iodo-2,6-dimethylaniline in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Acidification: While stirring, slowly add a 2M solution of HCl in diethyl ether to the dissolved free base. Alternatively, a stoichiometric amount of concentrated aqueous HCl can be used, though this may require more rigorous drying later.

-

Precipitation: The hydrochloride salt will precipitate out of the solution as a solid.[16] Continue stirring for 30 minutes to ensure complete precipitation.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.

-

Drying: Dry the resulting white to off-white solid under vacuum to obtain pure this compound. Store in a dark place under an inert atmosphere.[17]

Overall Synthesis Workflow

The entire process from starting materials to the final, stable hydrochloride salt is summarized in the workflow diagram below.

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound|Rilpivirine Intermediate [benchchem.com]

- 4. 4-Iodo-2,6-Dimethylaniline [octanexlabs.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Iodination of Aniline [chemedx.org]

- 7. researchgate.net [researchgate.net]

- 8. oxfordlabchem.com [oxfordlabchem.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. samratpharmachem.com [samratpharmachem.com]

- 11. riccachemical.com [riccachemical.com]

- 12. nj.gov [nj.gov]

- 13. Iodination - Common Conditions [commonorganicchemistry.com]

- 14. Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. [protocols.io]

- 15. Synthesis routes of 4-Iodo-2,6-dimethylaniline [benchchem.com]

- 16. 2,6-DIMETHYLANILINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 17. This compound | 138385-59-8 [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Iodo-2,6-dimethylaniline Hydrochloride

Introduction

4-Iodo-2,6-dimethylaniline and its hydrochloride salt are pivotal intermediates in modern synthetic chemistry, particularly within the pharmaceutical industry. The strategic placement of the iodo-group on the sterically hindered 2,6-dimethylaniline scaffold provides a versatile handle for a variety of cross-coupling reactions, while the aniline moiety serves as a crucial nucleophile. This guide offers a comprehensive exploration of the core physicochemical properties of 4-Iodo-2,6-dimethylaniline hydrochloride, providing researchers, scientists, and drug development professionals with the essential data and methodologies for its effective utilization. A significant application of this compound is as a key building block in the synthesis of Rilpivirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1.[1][2][3]

Chemical Identity and Structure

The structural integrity of a molecule is the foundation of its chemical behavior. This compound is the salt formed from the reaction of the free base, 4-Iodo-2,6-dimethylaniline, with hydrochloric acid. This conversion is a standard practice in pharmaceutical development to enhance the stability and aqueous solubility of basic compounds.

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-Iodo-2,6-dimethylaniline and its hydrochloride salt. It is important to note that while experimental data for the free base is available, some properties of the hydrochloride salt are estimated based on closely related compounds due to a lack of publicly available experimental data.

| Property | 4-Iodo-2,6-dimethylaniline | 4-Iodo-2,6-dimethylaniline HCl |

| CAS Number | 4102-53-8[4] | 138385-59-8[5] |

| Molecular Formula | C₈H₁₀IN[4] | C₈H₁₁ClIN[5] |

| Molecular Weight | 247.08 g/mol [4] | 283.54 g/mol [5] |

| Appearance | White to off-white or brown solid[4][6] | Solid (Appearance not specified) |

| Melting Point | 52-53 °C[7] | No experimental data found. Estimated to be >200 °C with decomposition, based on 2,6-dimethylaniline HCl (206-208 °C dec.) |

| Boiling Point | 290.6 ± 28.0 °C at 760 mmHg[7] | Decomposes upon heating |

| Solubility | Sparingly soluble in water[4] | Expected to have higher aqueous solubility than the free base. No quantitative data found. |

| pKa (of the conjugate acid) | 3.51 (Predicted)[6] | 3.51 (Predicted)[6] |

Synthesis and Preparation

Synthesis of 4-Iodo-2,6-dimethylaniline (Free Base)

The synthesis of 4-Iodo-2,6-dimethylaniline is typically achieved through the electrophilic iodination of 2,6-dimethylaniline. The steric hindrance from the two methyl groups at the ortho positions directs the incoming electrophile to the para position.

Diagram 2: Synthesis of 4-Iodo-2,6-dimethylaniline

Caption: Synthetic route to 4-Iodo-2,6-dimethylaniline.

Experimental Protocol:

A detailed protocol for the synthesis of 4-iodo-2,6-dimethyl benzenamine has been described.[2] In this procedure, 2,6-dimethyl aniline is dissolved in a mixture of 1,4-dioxane and pyridine.[2] The solution is cooled, and iodine is added slowly.[2] After stirring, the reaction is quenched with a saturated solution of sodium thiosulfate.[2] The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated to yield the final product.[2]

Preparation of this compound

The hydrochloride salt is prepared by treating a solution of the free base with hydrochloric acid.

Experimental Protocol:

-

Dissolve 4-Iodo-2,6-dimethylaniline free base in a suitable organic solvent (e.g., diethyl ether, isopropanol).

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a compatible solvent) dropwise with stirring.

-

A precipitate of this compound will form.

-

Continue stirring in the ice bath for a specified time to ensure complete precipitation.

-

Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for 4-Iodo-2,6-dimethylaniline were not found, the expected chemical shifts can be predicted based on the analysis of related compounds.

-

¹H NMR: The spectrum is expected to show a singlet for the two equivalent aromatic protons, a singlet for the six equivalent methyl protons, and a broad singlet for the amine protons. The chemical shifts will be influenced by the iodo- and amino- substituents. For comparison, the ¹H NMR spectrum of the related compound 4-iodo-N-methylaniline shows aromatic protons as doublets at δ 7.44 and 6.39 ppm.[8] The parent compound, 2,6-dimethylaniline, shows aromatic protons in the range of δ 6.62-6.97 ppm and methyl protons at δ 2.155 ppm.

-

¹³C NMR: The spectrum will show distinct signals for the aromatic carbons, with the carbon bearing the iodine atom being significantly shifted upfield due to the heavy atom effect. The methyl carbons will appear as a single peak. For comparison, the ¹³C NMR spectrum of 4-iodo-N-methylaniline shows aromatic carbons at δ 148.92, 137.76, 129.30, and 114.74 ppm.[8]

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic peaks corresponding to its functional groups. Expected absorptions include N-H stretching vibrations from the anilinium group, C-H stretching from the aromatic ring and methyl groups, C=C stretching from the aromatic ring, and C-N and C-I stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum of 4-Iodo-2,6-dimethylaniline would show a prominent molecular ion peak (M⁺) at m/z 247. The fragmentation pattern would likely involve the loss of iodine and methyl groups. For the hydrochloride salt, analysis would typically be performed on the free base. A mass spectrum for the related compound 4-iodo-N,N-dimethylaniline has been reported.[9][10]

Experimental Protocols for Physicochemical Characterization

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. For hydrochloride salts, melting can be accompanied by decomposition.

Diagram 3: Melting Point Determination Workflow

Caption: Workflow for melting point determination.

Detailed Protocol (based on USP <741>): [11]

-

Sample Preparation: Finely powder the dry sample of 4-Iodo-2,6-dimethylaniline HCl. Pack the sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.

-

Heating: Rapidly heat the block to a temperature approximately 10-20°C below the expected melting point.

-

Equilibration and Measurement: Begin heating at a slow, controlled rate (e.g., 1-2°C per minute).

-

Observation: Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the last solid particle melts (the clear point). Report this range as the melting point. For compounds that decompose, the temperature at which decomposition begins should be noted.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[1]

Detailed Protocol (based on USP <1236>): [12]

-

Preparation: Add an excess amount of 4-Iodo-2,6-dimethylaniline HCl to a known volume of the desired solvent (e.g., water, ethanol, methanol, DMSO, DMF) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the undissolved solid to settle. Separate the saturated solution from the solid by centrifugation and/or filtration, ensuring no solid particles are transferred.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV.

-

Reporting: Express the solubility in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of an ionizable compound.[13][14][15][16][17]

Diagram 4: Potentiometric Titration Setup

Caption: Setup for pKa determination by potentiometric titration.

Detailed Protocol:

-

Solution Preparation: Prepare a solution of 4-Iodo-2,6-dimethylaniline HCl of known concentration in water or a suitable co-solvent system.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

pH Measurement: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. This can be determined from the first derivative of the titration curve, where the equivalence point is the maximum, and the half-equivalence point is halfway to this maximum.

Safety and Handling

4-Iodo-2,6-dimethylaniline is classified as an irritant.[4] It may cause skin and eye irritation, and it is important to handle the compound with caution.[4] Ingestion and inhalation should be avoided.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work in a well-ventilated area or a fume hood is recommended.

Conclusion

This compound is a valuable synthetic intermediate with well-defined, albeit not fully experimentally documented, physicochemical properties. This guide provides a consolidated resource for its key characteristics and outlines robust methodologies for their experimental determination. A thorough understanding of these properties is essential for the successful application of this compound in pharmaceutical research and development, particularly in the synthesis of vital medicines like Rilpivirine.

References

-

PubChem. This compound. [Link]

- Google Patents.

-

The Royal Society of Chemistry. N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. [Link]

-

Chemsrc. 4-iod-2,6-dimethylanilin | CAS#:4102-53-8. [Link]

-

ResearchGate. (PDF) Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry. [Link]

-

USP-NF. <1236> Solubility Measurements. [Link]

-

PMC - NIH. Development of Methods for the Determination of pKa Values. [Link]

-

PubChem. This compound. [Link]

-

thinkSRS.com. Melting Point Determination. [Link]

- Google Patents.

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

PMC - NIH. The development of an effective synthetic route of rilpivirine. [Link]

-

PubMed. Determination of Iodide by Derivatization to 4-iodo-N,N-dimethylaniline and Gas Chromatography-Mass Spectrometry. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

ResearchGate. (PDF) The development of an effective synthetic route of rilpivirine. [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi. [Link]

-

Lambda Photometrics. Determination of Melting Points According to Pharmacopeia. [Link]

-

ResearchGate. (PDF) Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry. [Link]

-

SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

- Google Patents.

-

The Royal Society of Chemistry. N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. [Link]

-

World Health Organization (WHO). Annex 4. [Link]

-

Chegg.com. Solved In the synthesis 2.7 g of 2,6-dimethylaniline free. [Link]

-

ResearchGate. 1236 SOLUBILITY MEASUREMENTS. [Link]

-

USP-NF. <741> MELTING RANGE OR TEMPERATURE. [Link]

-

SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

-

"Synthesis and Characterization of Long-Acting Rilpivirine Prodrugs" by James R. Hilaire. [Link]

-

The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

-

Supporting Information for B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles. [Link]

-

IARC Publications. 2,6-Dimethylaniline (2,6-Xylidine). [Link]

-

PubMed. Analysis of the lidocaine metabolite 2,6-dimethylaniline in bovine and human milk. [Link]

Sources

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. US3931298A - Chemical process for forming 2,6-dimethylaniline - Google Patents [patents.google.com]

- 3. The development of an effective synthetic route of rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-iod-2,6-dimethylanilin | CAS#:4102-53-8 | Chemsrc [chemsrc.com]

- 5. nbinno.com [nbinno.com]

- 6. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Iodo-N,N-dimethylaniline - Wikipedia [en.wikipedia.org]

- 8. This compound|Rilpivirine Intermediate [benchchem.com]

- 9. Page loading... [guidechem.com]

- 10. researchgate.net [researchgate.net]

- 11. drugfuture.com [drugfuture.com]

- 12. uspnf.com [uspnf.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. asdlib.org [asdlib.org]

- 17. scispace.com [scispace.com]

A Comprehensive Technical Guide to 4-Iodo-2,6-dimethylaniline hydrochloride: A Key Building Block in Modern Pharmaceutical Synthesis

As a Senior Application Scientist, my experience has shown that a deep understanding of key chemical intermediates is fundamental to successful drug development. This guide provides an in-depth look at 4-Iodo-2,6-dimethylaniline hydrochloride (CAS Number: 138385-59-8), a critical building block in contemporary pharmaceutical synthesis. We will explore its properties, synthesis, and primary applications, with a focus on its pivotal role in the production of the antiretroviral drug, Rilpivirine.

Physicochemical Characteristics and Structural Elucidation

This compound is the hydrochloride salt of 4-Iodo-2,6-dimethylaniline. The salt form is often preferred in research and manufacturing settings due to its enhanced stability and handling properties.[1] The core structure consists of a benzene ring substituted with an amino group, two methyl groups, and an iodine atom.

| Property | Value | Source |

| CAS Number | 138385-59-8 | [1][2] |

| Molecular Formula | C₈H₁₁ClIN | [3][4] |

| Molecular Weight | 283.54 g/mol | [1][2][3] |

| IUPAC Name | 4-iodo-2,6-dimethylaniline;hydrochloride | [1][3] |

| InChI Key | XBJAHWCOSKIEGP-UHFFFAOYSA-N | [1] |

| Appearance | White to off-white crystalline solid | [5] |

| Storage | Store at room temperature, protected from light | [6][7] |

The parent compound, 4-Iodo-2,6-dimethylaniline (CAS: 4102-53-8), has a melting point of 52-53°C and a density of approximately 1.7 g/cm³.[5][8]

Synthesis and Mechanistic Insights: Electrophilic Aromatic Substitution

The synthesis of 4-Iodo-2,6-dimethylaniline is a classic example of an electrophilic aromatic substitution reaction. The starting material, 2,6-dimethylaniline, possesses an electron-rich aromatic ring due to the activating effect of the amino group, making it susceptible to electrophilic attack.

The iodination reaction is highly regioselective. The two methyl groups at the ortho positions to the amino group provide significant steric hindrance, directing the incoming electrophile (iodine) to the para position.[1] This results in the preferential formation of the 4-iodo isomer. A common and scalable method for this transformation involves the use of molecular iodine.[1]

Experimental Protocol: Synthesis of 4-Iodo-2,6-dimethylaniline

This protocol is based on established laboratory procedures for the iodination of 2,6-dimethylaniline.[9]

Materials:

-

2,6-dimethylaniline (50 g)

-

Iodine (157.3 g)

-

1,4-Dioxane (400 ml)

-

Pyridine (40 ml)

-

Saturated sodium thiosulfate solution

-

Methylene chloride

-

Anhydrous sodium sulfate

Procedure:

-

In a suitable reaction vessel, dissolve 2,6-dimethylaniline (50 g) in 1,4-dioxane (400 ml) and pyridine (40 ml).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add iodine (157.3 g) to the cooled solution.

-

Stir the reaction mixture at 0°C for 1 hour.

-

Allow the reaction to warm to room temperature and continue stirring for an additional hour.

-

Quench the reaction by adding a saturated solution of sodium thiosulfate to consume any unreacted iodine.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with methylene chloride.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield 4-iodo-2,6-dimethyl benzenamine.[9]

Pivotal Role in Antiviral Drug Synthesis: The Case of Rilpivirine

The primary application of this compound is as a crucial intermediate in the synthesis of Rilpivirine.[1][5] Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1]

The carbon-iodine bond in 4-Iodo-2,6-dimethylaniline is well-suited for forming new carbon-carbon bonds through transition metal-catalyzed coupling reactions.[1] The Heck reaction, in particular, has been successfully employed to couple 4-Iodo-2,6-dimethylaniline with acrylonitrile. This reaction forms 3-(4-amino-3,5-dimethylphenyl)acrylonitrile, a key precursor to the Rilpivirine core structure.[1] Industrial-scale syntheses have been optimized using a heterogeneous palladium on carbon (Pd/C) catalyst, which is advantageous as it does not require additional ligands.[1][10]

Sources

- 1. This compound|Rilpivirine Intermediate [benchchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C8H11ClIN | CID 57348210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Iodo-2,6-dimethylphenylamine Hydrochloride [lgcstandards.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound [myskinrecipes.com]

- 7. Page loading... [guidechem.com]

- 8. 4-iod-2,6-dimethylanilin | CAS#:4102-53-8 | Chemsrc [chemsrc.com]

- 9. Synthesis routes of 4-Iodo-2,6-dimethylaniline [benchchem.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure of 4-Iodo-2,6-dimethylaniline Hydrochloride

Foreword: Unveiling a Key Pharmaceutical Building Block

To the dedicated researchers, scientists, and drug development professionals, this guide offers a comprehensive exploration of the molecular structure of 4-Iodo-2,6-dimethylaniline hydrochloride. This compound, while seemingly a niche chemical entity, holds significant importance as a critical intermediate in the synthesis of Rilpivirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1.[1] A thorough understanding of its three-dimensional structure and spectroscopic properties is paramount for optimizing synthetic routes, ensuring purity, and ultimately, developing more efficient and accessible antiviral therapies.[1] This document moves beyond a simple recitation of facts, providing instead a cohesive narrative grounded in the principles of analytical chemistry and driven by the practical needs of the pharmaceutical industry.

Foundational Chemistry and Physicochemical Properties

This compound is the salt form of the parent aromatic amine, 4-Iodo-2,6-dimethylaniline. The hydrochloride form enhances the compound's stability and handling characteristics, making it more suitable for laboratory and industrial applications.[1]

| Property | Value | Source |

| IUPAC Name | 4-iodo-2,6-dimethylaniline;hydrochloride | [2][3] |

| CAS Number | 138385-59-8 | [4][5] |

| Molecular Formula | C₈H₁₁ClIN | [2][3] |

| Molecular Weight | 283.54 g/mol | [2][3] |

| Appearance | Solid | |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |

The parent compound, 4-Iodo-2,6-dimethylaniline, is a crystalline solid with a melting point of 52-53°C.[4]

Synthesis and Purification: A Practical Approach

The synthesis of 4-Iodo-2,6-dimethylaniline is typically achieved through the direct iodination of 2,6-dimethylaniline. The subsequent conversion to its hydrochloride salt is a standard acid-base reaction.

Synthesis of 4-Iodo-2,6-dimethylaniline

A common and effective method for the synthesis of 4-Iodo-2,6-dimethylaniline involves the electrophilic substitution of iodine on the aromatic ring of 2,6-dimethylaniline.

Experimental Protocol:

-

Dissolution: In a suitable reaction vessel, dissolve 2,6-dimethylaniline (1.0 equivalent) in a solvent system of 1,4-dioxane and pyridine.

-

Iodination: Cool the solution to 0°C and slowly add a solution of iodine (I₂) in 1,4-dioxane. The pyridine acts as a base to neutralize the hydrogen iodide (HI) byproduct, driving the reaction to completion.

-

Reaction Monitoring: Stir the reaction mixture at 0°C for a specified time, followed by stirring at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extraction: Extract the product into an organic solvent such as methylene chloride.

-

Purification: Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Formation of the Hydrochloride Salt

The hydrochloride salt is prepared by treating the purified 4-Iodo-2,6-dimethylaniline with hydrochloric acid.

Experimental Protocol:

-

Dissolution: Dissolve the purified 4-Iodo-2,6-dimethylaniline in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.

-

Acidification: Slowly add a solution of hydrogen chloride (e.g., HCl in diethyl ether or a gaseous stream of HCl) to the stirred solution.

-

Precipitation: The this compound will precipitate out of the solution as a solid.

-

Isolation: Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Caption: Synthetic workflow for this compound.

Molecular Structure Elucidation: A Multi-Technique Approach

A comprehensive understanding of the molecular structure of this compound requires the application of several complementary analytical techniques.

X-ray Crystallography: The Definitive 3D Structure

While the crystal structure of the hydrochloride salt is not publicly available, the crystal structure of the parent compound, 4-Iodo-2,6-dimethylaniline, has been reported.[6] This provides invaluable insight into the geometry and conformation of the molecule.

Key Structural Features of 4-Iodo-2,6-dimethylaniline:

-

Planarity: The benzene ring, the iodine atom, the nitrogen atom of the amino group, and the carbon atoms of the two methyl groups are essentially coplanar.[6] This planarity is a consequence of the sp² hybridization of the aromatic carbons and the nitrogen atom.

-

Intermolecular Interactions: In the solid state, the molecules are stabilized by intermolecular N-H···N hydrogen bonds, forming a network that contributes to the stability of the crystal lattice.[6]

Implications for the Hydrochloride Salt:

Upon formation of the hydrochloride salt, the amino group is protonated to form an anilinium ion (-NH₃⁺). This protonation will have several key effects on the crystal structure:

-

Hydrogen Bonding: The anilinium group will act as a strong hydrogen bond donor, forming hydrogen bonds with the chloride counter-ion (Cl⁻) and potentially with the nitrogen atoms of neighboring molecules.

-

Packing: The presence of the chloride ion and the changes in intermolecular forces will lead to a different crystal packing arrangement compared to the free base.

Experimental Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or by vapor diffusion.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the ammonium protons.

Predicted ¹H NMR Spectral Data:

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Ar-H | ~7.4 - 7.6 | Singlet | 2H | Aromatic Protons (H-3, H-5) |

| NH₃⁺ | ~9.0 - 10.0 | Broad Singlet | 3H | Ammonium Protons |

| CH₃ | ~2.3 - 2.5 | Singlet | 6H | Methyl Protons (at C-2, C-6) |

Causality Behind Predicted Shifts:

-

Aromatic Protons: The two aromatic protons are chemically equivalent due to the symmetry of the molecule and will appear as a singlet. Their chemical shift is downfield due to the deshielding effect of the aromatic ring current and the electron-withdrawing effect of the iodine atom.

-

Ammonium Protons: The protons on the positively charged nitrogen atom are expected to be significantly deshielded and will appear as a broad singlet at a downfield chemical shift. The broadness is due to quadrupolar relaxation of the ¹⁴N nucleus and chemical exchange with any residual water.

-

Methyl Protons: The six protons of the two methyl groups are also chemically equivalent and will appear as a singlet.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Spectral Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-I | ~90 - 95 |

| C-NH₃⁺ | ~140 - 145 |

| C-CH₃ | ~125 - 130 |

| Ar-CH | ~135 - 140 |

| CH₃ | ~18 - 22 |

Causality Behind Predicted Shifts:

-

C-I: The carbon atom directly attached to the iodine atom (C-4) is expected to be significantly shielded due to the "heavy atom effect" of iodine, resulting in an upfield chemical shift.

-

C-NH₃⁺: The carbon atom attached to the ammonium group (C-1) will be deshielded due to the electron-withdrawing nature of the positively charged nitrogen.

-

Aromatic Carbons: The chemical shifts of the other aromatic carbons are influenced by the electronic effects of the substituents.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Expected Mass Spectrum:

-

Molecular Ion Peak: For the free base, 4-Iodo-2,6-dimethylaniline, the molecular ion peak (M⁺) would be observed at m/z = 247.

-

Isotope Pattern: The presence of iodine (¹²⁷I) will not result in a significant M+1 or M+2 peak as it is monoisotopic.

-

Fragmentation Pattern: Common fragmentation pathways for aromatic amines include the loss of a methyl group ([M-15]⁺) and cleavage of the C-N bond. The C-I bond is also susceptible to cleavage.

For the hydrochloride salt, analysis is typically performed on the free base after in-source dissociation or by using soft ionization techniques.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

-

Ionization: Ionize the sample using an appropriate technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.

-

Detection: Detect the ions to generate the mass spectrum.

Sources

- 1. This compound|Rilpivirine Intermediate [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C8H11ClIN | CID 57348210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-iod-2,6-dimethylanilin | CAS#:4102-53-8 | Chemsrc [chemsrc.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

Solubility Profile of 4-Iodo-2,6-dimethylaniline hydrochloride: A Methodical Approach to Characterization

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

4-Iodo-2,6-dimethylaniline hydrochloride serves as a crucial building block in pharmaceutical synthesis, most notably in the production of the second-generation NNRTI, Rilpivirine.[1] Despite its significance, comprehensive solubility data for this intermediate is not extensively documented in public literature. This guide provides a robust framework for researchers to systematically determine the solubility of this compound. We present detailed, field-proven protocols for both thermodynamic and kinetic solubility determination, discuss the underlying physicochemical principles, and outline methods for accurate quantification. This document is designed to empower scientists to generate reliable and reproducible solubility data, a critical parameter for reaction optimization, formulation development, and process scale-up.

Introduction and Physicochemical Overview

The solubility of an active pharmaceutical ingredient (API) or intermediate is a fundamental physical property that influences every stage of drug development, from synthetic route optimization to final dosage form manufacturing. For this compound, understanding its behavior in various solvent systems is paramount for ensuring efficient reaction kinetics, controlling crystallization, and minimizing impurities.

The compound is the hydrochloride salt of 4-Iodo-2,6-dimethylaniline, a modification that generally enhances stability and aqueous solubility compared to the free base.[1] A comprehensive understanding begins with its known physicochemical properties.

Core Compound Properties

A summary of the key properties for both the hydrochloride salt and its corresponding free base is presented below. This data, sourced from established chemical databases, forms the basis for predicting solubility behavior.

| Property | This compound | 4-Iodo-2,6-dimethylaniline (Free Base) | Data Source(s) |

| Molecular Formula | C8H11ClIN | C8H10IN | [2][3] |

| Molecular Weight | 283.54 g/mol | 247.08 g/mol | [2][3] |

| Appearance | White to off-white solid (predicted) | White to off-white solid | [4] |

| Melting Point | Not specified | 52-53°C | [2] |

| LogP (Predicted) | Not specified | 3.26 | [2] |

The LogP value of the free base (3.26) suggests a preference for lipophilic environments, while qualitative data indicates it is "sparingly soluble in water".[2][4] The conversion to a hydrochloride salt introduces an ionizable group, which is expected to significantly increase solubility in aqueous and polar protic solvents, particularly at acidic pH.

The Causality of pH on Solubility

As the hydrochloride salt of a primary amine, the solubility of this compound is intrinsically linked to the pH of the aqueous medium. The anilinic nitrogen can exist in either a protonated (ionized) or a deprotonated (unionized) state. This equilibrium dictates the solubility.

Caption: pH-dependent equilibrium of this compound.

At low pH, the equilibrium shifts towards the protonated, ionized form (R-NH3+), which is highly polar and readily solvated by water molecules, leading to higher solubility. As the pH increases towards and beyond the pKa of the conjugate acid, the compound deprotonates to the free base (R-NH2), which is less polar and significantly less soluble, potentially leading to precipitation. Therefore, any solubility determination must be performed in a pH-controlled environment.

Experimental Determination of Solubility

Two primary forms of solubility are relevant in drug development: thermodynamic and kinetic. Thermodynamic solubility represents the true equilibrium state and is crucial for formulation and process chemistry.[5] Kinetic solubility is a higher-throughput measurement used in early discovery to identify potential liabilities.[6][7] We provide protocols for both.

Protocol 1: Thermodynamic Equilibrium Solubility Determination

This protocol uses the gold-standard shake-flask method to measure the true solubility of the compound at equilibrium.[8] It is a self-validating system because the continued presence of solid material at the end of the experiment confirms that a saturated solution has been achieved.

Methodology:

-

Preparation:

-

Prepare a series of buffered aqueous solutions at relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).

-

Select a range of common organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)).

-

Dispense a precise volume (e.g., 1.0 mL) of each solvent/buffer into appropriately labeled glass vials.

-

-

Incubation:

-

Add an excess of this compound to each vial. "Excess" means enough solid is added so that undissolved material is clearly visible. This is the cornerstone of the method's trustworthiness.

-

Seal the vials securely.

-

Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or rotator. The agitation must be vigorous enough to keep the solid suspended.

-

Incubate for a sufficient duration to reach equilibrium. A typical starting point is 24 hours.[6][8] For crystalline solids, longer times (48-72 hours) may be necessary.

-

-

Sample Processing:

-

After incubation, allow the vials to stand for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant. It is critical not to disturb the solid material at the bottom.

-

Filter the supernatant through a chemically-resistant filter (e.g., 0.22 µm PVDF) to remove any remaining solid particulates. This step is essential to avoid artificially high results.

-

-

Quantification:

-

Dilute the clear filtrate with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method (see Section 3).

-

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Kinetic Solubility Determination

This high-throughput method is used to rapidly assess the solubility of a compound upon its introduction into an aqueous buffer from a concentrated organic stock solution, typically DMSO.[9] It measures the concentration before precipitation occurs and is not an equilibrium value.

Methodology:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM or 20 mM). Ensure the compound is fully dissolved.

-

-

Assay Plate Preparation:

-

Dispense the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) into the wells of a 96-well microplate.

-

Add a small volume of the DMSO stock solution to the buffer in each well (e.g., 2 µL of stock into 198 µL of buffer). The final DMSO concentration should be kept low (typically ≤2%) to minimize its co-solvent effects.

-

-

Incubation and Analysis:

-

Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).[6]

-

Analyze the plate for precipitate formation. This can be done visually or instrumentally using nephelometry (light scattering).

-

For quantitative results, filter the plate contents (using a 96-well filter plate) or centrifuge and collect the supernatant.

-

Quantify the concentration in the supernatant via HPLC-UV or LC-MS.

-

Analytical Quantification

Accurate quantification is essential for reliable solubility data. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely available method.

Protocol: HPLC-UV Quantification

-

Method Development:

-

Column: Use a standard reverse-phase column (e.g., C18, 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of water and acetonitrile (or methanol) with a modifier like 0.1% formic acid is a good starting point.

-

Detection: Determine the wavelength of maximum absorbance (λmax) for this compound by running a UV scan.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Injection Volume: Typically 5 - 10 µL.

-

-

Calibration Curve:

-

Prepare a series of calibration standards of known concentrations from a primary stock solution.

-

The concentration range of the standards must bracket the expected concentrations of the solubility samples.

-

Inject each standard and construct a calibration curve by plotting the peak area against concentration. Ensure the curve has a high correlation coefficient (R² > 0.995).

-

-

Sample Analysis:

-

Inject the diluted filtrate from the solubility experiments.

-

Use the peak area from the sample chromatogram and the calibration curve equation to calculate the concentration in the diluted sample.

-

Remember to multiply the result by the dilution factor to determine the final solubility value in the original solvent.

-

Anticipated Results and Data Presentation

The collected data should be summarized in clear, concise tables for easy interpretation and comparison across different conditions.

Table 1: Thermodynamic Solubility of this compound at 25°C

| Solvent / Buffer System | pH | Solubility (mg/mL) | Solubility (mM) |

| 0.1 M HCl | ~1 | Experimental Value | Calculated Value |

| Acetate Buffer | 4.5 | Experimental Value | Calculated Value |

| Phosphate Buffer | 6.8 | Experimental Value | Calculated Value |

| Phosphate Buffered Saline (PBS) | 7.4 | Experimental Value | Calculated Value |

| Deionized Water | Neutral | Experimental Value | Calculated Value |

| Methanol | N/A | Experimental Value | Calculated Value |

| Ethanol | N/A | Experimental Value | Calculated Value |

| Acetonitrile | N/A | Experimental Value | Calculated Value |

| DMSO | N/A | Experimental Value | Calculated Value |

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific safety data sheet (SDS) for the hydrochloride was not found, data from the free base and analogous compounds provide a strong basis for safe handling procedures.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[4][10][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed and store in a cool, dry, and dark place under an inert atmosphere.[13]

References

-

Chemsrc. 4-iod-2,6-dimethylanilin | CAS#:4102-53-8. Available at: [Link]

-

Wikipedia. 4-Iodo-N,N-dimethylaniline. Available at: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

-

PubChem. This compound | C8H11ClIN | CID 57348210. Available at: [Link]

-

National Institutes of Health (NIH). Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. Available at: [Link]

-

Carl ROTH. Safety Data Sheet: 2,6-Dimethylaniline. Available at: [Link]

-

Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. Available at: [Link]

-

Evotec. Thermodynamic Solubility Assay. Available at: [Link]

-

ACS Publications. Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling | Organic Letters. Available at: [Link]

-

BioDuro. ADME Solubility Assay. Available at: [Link]

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Available at: [Link]

- Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.

-

PubChem. 4-iodo-2-methoxy-N,6-dimethylaniline | C9H12INO | CID 174177572. Available at: [Link]

Sources

- 1. This compound|Rilpivirine Intermediate [benchchem.com]

- 2. 4-iod-2,6-dimethylanilin | CAS#:4102-53-8 | Chemsrc [chemsrc.com]

- 3. This compound | C8H11ClIN | CID 57348210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. evotec.com [evotec.com]

- 6. enamine.net [enamine.net]

- 7. inventivapharma.com [inventivapharma.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. carlroth.com [carlroth.com]

- 13. 4-Iodo-2,6-dimethylaniline | 4102-53-8 [sigmaaldrich.com]

Spectroscopic Analysis of 4-Iodo-2,6-dimethylaniline Hydrochloride: A Technical Guide for Researchers

A Comprehensive Technical Guide to the Stability and Storage of 4-Iodo-2,6-dimethylaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the stability and optimal storage conditions for 4-Iodo-2,6-dimethylaniline hydrochloride (CAS No: 138385-59-8), a key intermediate in pharmaceutical synthesis, particularly in the development of active pharmaceutical ingredients (APIs). Understanding the chemical stability of this compound is paramount for ensuring the integrity of research and development processes, the quality of manufactured products, and the safety of laboratory personnel. This document moves beyond generic storage instructions to provide a detailed examination of the potential degradation pathways and outlines a systematic approach to stability assessment.

Physicochemical Properties and Inherent Stability

This compound is a salt of the aromatic amine 4-Iodo-2,6-dimethylaniline. The hydrochloride form generally enhances the stability and handling characteristics of the parent amine.[1]

| Property | Value | Source |

| CAS Number | 138385-59-8 | [2] |

| Molecular Formula | C₈H₁₁ClIN | [2] |

| Molecular Weight | 283.54 g/mol | [2] |

| Physical Form | Solid | |

| General Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [3] |

The structure, featuring an electron-donating amino group and an iodine substituent on the aromatic ring, dictates its reactivity and potential degradation pathways. The presence of the hydrochloride salt mitigates the basicity of the amino group, which can influence its susceptibility to certain reactions.[4]

Potential Degradation Pathways

Forced degradation studies are crucial for identifying the likely degradation products and understanding the intrinsic stability of a molecule.[5] Based on the structure of this compound, the following degradation pathways should be considered:

Oxidative Degradation

Aromatic amines are susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents.[6] The amino group is the primary site of oxidation, potentially leading to the formation of nitroso, nitro, and various colored polymeric impurities.[3][7] The presence of electron-donating methyl groups on the aniline ring can further activate it towards oxidation.

The proposed oxidative degradation pathway can be visualized as follows:

Caption: Proposed oxidative degradation pathway.

Photodegradation

Aromatic iodo compounds can be susceptible to photodegradation upon exposure to light, particularly UV radiation. This can involve the cleavage of the carbon-iodine bond to form radical species, which can then participate in a variety of secondary reactions, leading to de-iodination or the formation of other impurities.[8][9] The presence of an amino group can also influence the photochemical behavior of the molecule.

A simplified workflow for assessing photostability is outlined below:

Caption: Workflow for photostability assessment.

Hydrolytic Degradation

As a hydrochloride salt of a weak base (4-Iodo-2,6-dimethylaniline), the compound will undergo some degree of hydrolysis in aqueous solution, establishing an equilibrium between the protonated and free amine forms.[10][11] While the aniline moiety itself is generally stable to hydrolysis, the pH of the solution can influence its stability towards other degradation pathways, such as oxidation. Extreme pH conditions (strong acid or base) should be investigated in forced degradation studies.

Recommended Storage Conditions

Based on the potential degradation pathways, the following storage conditions are recommended to ensure the long-term stability of this compound:

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature (20-25 °C) | Avoids acceleration of thermal degradation.[12] |

| Light | Store in a light-resistant container. | Protects against photodegradation.[11] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Minimizes oxidative degradation.[3] |

| Moisture | Store in a tightly sealed container in a dry place. | Prevents hydrolysis and potential moisture-mediated degradation. |

| Compatibility | Avoid contact with strong oxidizing agents, strong bases, and certain metals that can catalyze oxidation. | Prevents chemical incompatibilities that could lead to degradation.[12] |

Stability Testing Protocols

A robust stability testing program is essential to experimentally determine the shelf-life and re-test period of the compound. The following protocols are based on established guidelines for forced degradation and long-term stability studies.[13][14][15]

Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation products and pathways, and to demonstrate the specificity of the analytical method.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., methanol, acetonitrile/water).

-

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Solid compound at 80 °C for 48 hours.

-

Photolytic: Expose solid and solution samples to a light source according to ICH Q1B guidelines.

-

-

Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating analytical method, such as HPLC with UV detection.[16]

-

Peak Purity: Assess the peak purity of the main component in all stressed samples to ensure no co-eluting degradation products.

Long-Term Stability Study Protocol

Objective: To establish the re-test period or shelf-life under recommended storage conditions.

Methodology:

-

Batch Selection: Use at least three representative batches of the compound.

-

Storage Conditions: Store samples in the proposed container closure system at the recommended long-term storage condition (e.g., 25 °C/60% RH).

-

Testing Frequency: Test the samples at specified intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).[15]

-

Analytical Tests: At each time point, perform a full analysis including:

-

Appearance

-

Assay (e.g., by HPLC)

-

Purity/Impurity profile (e.g., by HPLC)

-

Water content (if applicable)

-

A decision-making workflow for initiating a stability study is presented below:

Caption: Decision workflow for initiating a stability study.

Conclusion

This compound is a stable compound when stored under the recommended conditions of a dark, dry, and inert environment at room temperature. The primary degradation pathways to consider are oxidation and photolysis. A comprehensive understanding of these potential instabilities, coupled with a robust stability testing program, is essential for any scientist or researcher utilizing this critical pharmaceutical intermediate. Adherence to the principles outlined in this guide will help ensure the quality and reliability of experimental outcomes and the final drug product.

References

-

Lead Sciences. This compound. [Link]

-

Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. MDPI. [Link]

- Vevelstad, S. T., et al. (2014). Oxidative degradation of amines using a closed batch system. Energy Procedia, 51, 137-144.

-

Minero, C., et al. (2007). A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines. RSC Publishing. [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

The hydrolysis constant of aniline hydrochloride in M/32 solution of salt.. (2022). Filo. [Link]

-

Oxidation of Aromatic Amines to Nitro Compounds. Sciencemadness.org. [Link]

- Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-13.

-

hydrolysis of aniline hydrochloride. (2021). YouTube. [Link]

-

Kamberi, M., & Lathia, C. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

Hawe, A. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

- Bajaj, S., et al. (2012). Forced Degradation Studies. Journal of Applied Pharmaceutical Science, 2(3), 129-138.

-

Aniline Hydrochloride: Chemical Structure, Synthesis, and Market Trends. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

The hydrolysis constant of aniline hydrochloride in M/32 solution of salt at 298 K can be determined from. (2024). Brainly. [Link]

-

European Medicines Agency. (2004). Stability testing of existing active substances and related finished products. [Link]

-

Stability Testing: Ensuring the Longevity of Pharmaceutical Products. T,C&A LAB. [Link]

-

Pierson-Perry, J. (n.d.). Stability Testing of IVD Reagents: Introducing CLSI EP25-A. Westgard QC. [Link]

-

ICH. (2023). Q1(R1) Guideline on stability testing of drug substances and drug products. [Link]

- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2020). Aniline and Aniline Hydrochloride.

-

Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (2024). PubMed. [Link]

-

Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org. [Link]

-

The Halogen Bond. (2016). ACS Publications. [Link]

-

Thermal stability of halogenase and flavin reductase enzymes determined... (2024). ResearchGate. [Link]

-

PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. Vignan's Foundation for Science, Technology and Research. [Link]

-

This compound. PubChem. [Link]

-

Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. (2013). ResearchGate. [Link]

-

Photodegradation of taste and odor compounds in water in the presence of immobilized TiO 2-SiO 2 photocatalysts. (2018). PubMed. [Link]

-

The Impact of Seasonally Varying Dissolved Organic Matter in Natural Aquatic Environments on the Photodegradation of Pharmaceutical Pollutants. (2024). MDPI. [Link]

-

Photodegradation of Pollutants in the Hydrophobic Cores of Dissolved Organic Matter: When Is It Important?. (2015). PMC. [Link]

Sources

- 1. This compound|Rilpivirine Intermediate [benchchem.com]

- 2. This compound | C8H11ClIN | CID 57348210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nva.sikt.no [nva.sikt.no]

- 7. sciencemadness.org [sciencemadness.org]

- 8. Photodegradation of taste and odor compounds in water in the presence of immobilized TiO2-SiO2 photocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Photodegradation of Pollutants in the Hydrophobic Cores of Dissolved Organic Matter: When Is It Important? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. brainly.com [brainly.com]

- 12. westgard.com [westgard.com]

- 13. ajpsonline.com [ajpsonline.com]

- 14. biopharminternational.com [biopharminternational.com]

- 15. ema.europa.eu [ema.europa.eu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Introduction: A Versatile Building Block in Modern Pharmaceutical Synthesis

An In-Depth Technical Guide to the Safe Handling and Application of 4-Iodo-2,6-dimethylaniline hydrochloride

This compound is a substituted aniline that has garnered significant interest within the pharmaceutical and organic synthesis sectors. Its unique structural features, namely the sterically hindered amino group and the reactive iodine atom, make it a valuable intermediate in the construction of complex molecular architectures.[1][2] This guide provides a comprehensive overview of the safety, handling, and core applications of this compound, with a particular focus on its role in the synthesis of the antiretroviral drug, Rilpivirine.[1][3][4] The hydrochloride salt form of this compound enhances its stability and improves its handling characteristics for research and development purposes.[1]

This document is intended for researchers, scientists, and drug development professionals. The information herein is curated to not only provide procedural guidance but also to explain the scientific rationale behind the recommended safety and handling protocols.

Chapter 1: Hazard Assessment and Toxicological Profile

A thorough understanding of the potential hazards associated with a chemical is the cornerstone of safe laboratory practice. This compound, as a substituted aniline, presents several health and environmental risks that necessitate careful management.

GHS Classification and Hazard Summary

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. The following table summarizes the GHS classification for this compound, based on available safety data sheets.

| Hazard Class | Hazard Category | GHS Pictogram | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation | |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |

Toxicological Insights

Substituted anilines, as a class of compounds, are known for their potential to induce a range of toxic effects. The primary concern with aniline derivatives is their ability to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's oxygen-carrying capacity.[5] While specific data for this compound is limited, the general toxicology of anilines suggests that absorption through the skin, inhalation, or ingestion can lead to systemic toxicity.[6] Studies on various substituted anilines have shown a correlation between their chemical structure and toxicological effects, with hemolysis being a frequently observed outcome.[7] Chronic exposure to some anilines has been linked to an increased risk of cancer.[6]

The presence of the iodo-substituent and dimethyl groups on the aniline ring can influence its metabolic fate and toxicological profile. Researchers should handle this compound with the understanding that it is a potentially hazardous substance and take all necessary precautions to minimize exposure.

Chapter 2: Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, strict adherence to safe handling protocols is mandatory. The following guidelines are designed to minimize the risk of exposure and ensure a safe laboratory environment.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective way to manage exposure to hazardous chemicals.

-

Fume Hood: All manipulations of this compound, including weighing, transferring, and setting up reactions, must be conducted in a certified chemical fume hood.[8] This is crucial to prevent the inhalation of any dust or vapors.

-

Ventilation: Ensure that the laboratory has adequate general ventilation to supplement the local exhaust provided by the fume hood.

Personal Protective Equipment (PPE): Essential for Individual Safety

A comprehensive PPE ensemble is required when working with this compound.

-

Eye Protection: Chemical safety goggles are mandatory to protect against splashes. A face shield should be worn in situations where there is a higher risk of splashing.

-

Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn at all times. It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid skin contact.[9]

-

Body Protection: A lab coat should be worn to protect street clothing. For larger-scale operations, a chemically resistant apron or coveralls may be necessary.

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling Workflow

The following diagram outlines the critical steps for the safe handling of this compound in a laboratory setting.

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

Chapter 3: Storage and Stability

Proper storage is essential to maintain the integrity of this compound and to prevent the formation of hazardous degradation products.

-

Container: Keep the compound in its original, tightly sealed container.

-

Atmosphere: While the hydrochloride salt imparts greater stability, it is good practice to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize potential oxidation, especially if it will be stored for an extended period. Some anilines are known to be sensitive to air and light.[3]

-

Temperature: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat.[6]

-

Incompatibilities: Avoid storage near strong oxidizing agents and acids. Contact with these substances can lead to vigorous and potentially hazardous reactions.

Chapter 4: Accidental Release and First Aid Measures

Preparedness is key to effectively managing accidental spills and exposures.

Spill Response

-

Small Spills: For small spills of the solid material, carefully sweep it up, avoiding the generation of dust. Place the collected material into a sealed container for proper disposal. The spill area should then be decontaminated with an appropriate solvent and washed thoroughly.

-

Large Spills: In the event of a large spill, evacuate the area immediately and alert emergency response personnel. Do not attempt to clean up a large spill without the appropriate training and equipment.

First Aid

-

Inhalation: If inhaled, move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.

Chapter 5: Application in Pharmaceutical Synthesis: The Case of Rilpivirine

One of the most significant applications of 4-Iodo-2,6-dimethylaniline is as a key intermediate in the synthesis of Rilpivirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.[1][4]

The synthesis of a key precursor to Rilpivirine involves a Heck reaction, a palladium-catalyzed cross-coupling reaction.[1] In this reaction, 4-Iodo-2,6-dimethylaniline is coupled with acrylonitrile to form 3-(4-amino-3,5-dimethylphenyl)acrylonitrile.[1][4][10]

The following diagram illustrates this key synthetic step:

Caption: The Heck coupling reaction of 4-Iodo-2,6-dimethylaniline and acrylonitrile to form a key intermediate in the synthesis of Rilpivirine.

This reaction highlights the utility of the carbon-iodine bond in 4-Iodo-2,6-dimethylaniline for forming new carbon-carbon bonds, a fundamental transformation in modern organic synthesis.

Chapter 6: Waste Disposal

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, this compound requires specific disposal procedures.

-

Waste Segregation: All waste containing this compound, including unused material, contaminated PPE, and cleaning materials, must be collected in a designated and clearly labeled hazardous waste container.[11][12]

-

Halogenated Waste Stream: This waste should be segregated into a "halogenated organic waste" stream.[8][11] Do not mix it with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[11]

-

Professional Disposal: The disposal of this hazardous waste must be handled by a licensed and qualified environmental waste management company, in accordance with all local, state, and federal regulations.[8]

Conclusion

This compound is a valuable and versatile chemical intermediate with important applications in pharmaceutical development. However, its potential hazards necessitate a comprehensive understanding and diligent application of safe handling, storage, and disposal practices. By adhering to the principles and protocols outlined in this guide, researchers and scientists can mitigate the risks associated with this compound and harness its synthetic potential in a safe and responsible manner.

References

-

Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

-

Halogenated Solvents in Laboratories. Campus Operations, Temple University. [Link]

-

Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

-

Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews. [Link]

-

Sakuratani, Y., et al. (2008). Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats: correlation between toxicity and chemical structure. Journal of Toxicology and Environmental Health, Part A, 71(24), 1647-1657. [Link]

-